AG-1288 was developed as part of a series of compounds aimed at targeting fatty acid synthase. It belongs to the class of small molecule inhibitors and has been studied for its effects on cancer cell lines and animal models. The compound's classification as a fatty acid synthase inhibitor positions it within the broader category of metabolic inhibitors, which are being explored for their therapeutic potential in cancer and metabolic disorders.
The synthesis of AG-1288 involves several steps, typically starting from commercially available precursors. The most common synthetic route includes:
The synthesis is often performed under controlled conditions, utilizing techniques such as refluxing in organic solvents, chromatography for purification, and spectroscopic methods (NMR, MS) for characterization. The yields can vary depending on the specific conditions employed during each synthetic step.
AG-1288 possesses a unique molecular structure characterized by its specific arrangement of atoms that confer its biological activity.
The three-dimensional conformation can be analyzed using techniques like X-ray crystallography or computational modeling to predict binding affinities.
AG-1288 participates in several chemical reactions that are relevant to its function as an inhibitor.
These reactions are essential for understanding how AG-1288 modulates enzyme activity and its potential therapeutic effects.
The mechanism by which AG-1288 exerts its effects involves several biochemical pathways:
Studies have shown that treatment with AG-1288 leads to decreased levels of palmitate and other fatty acids in treated cells, correlating with reduced cell proliferation rates.
AG-1288 exhibits distinct physical and chemical properties that influence its behavior in biological systems.
AG-1288 has potential applications primarily within scientific research focused on:
AG-1288 represents a promising avenue for further research into targeted therapies for cancer and metabolic diseases, with ongoing studies aimed at elucidating its full therapeutic potential.
AG-1288 (CAS 116313-73-6) is a synthetic tyrphostin compound belonging to the class of cinnamonitrile derivatives. Its systematic IUPAC name is α-cyano-(3,4-dihydroxy-5-nitro)cinnamonitrile, reflecting its distinctive chemical architecture. The molecule features:
This arrangement creates a conjugated system enabling interaction with biological targets. Alternative designations include tyrphostin A48 in some pharmacological literature, though AG-1288 remains the standardized identifier. The molecular structure facilitates redox activity and metal coordination, critical for its biological effects [1] [5].
Table 1: Structural Identification of AG-1288
Property | Value |
---|---|
CAS Number | 116313-73-6 |
Systematic Name | α-cyano-(3,4-dihydroxy-5-nitro)cinnamonitrile |
Molecular Formula | C₁₀H₅N₃O₄ |
Common Synonyms | Tyrphostin AG-1288; Tyrphostin A48 |
AG-1288 exhibits distinctive physical and chemical characteristics influencing its research applications:
Table 2: Physicochemical Profile of AG-1288
Property | Characteristic |
---|---|
Molecular Weight | 231.2 g/mol |
Appearance | Solid (crystalline powder) |
Solubility (Water) | <1 mg/mL |
Solubility (DMSO) | ≥50 mg/mL |
Ionizable Groups | Catechol (pKa₁~9.5; pKa₂~12.5) |
Stability | Light-sensitive; oxidizes in air over time |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0